molecular formula C19H17NO3S B11677698 ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate

ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate

Cat. No.: B11677698
M. Wt: 339.4 g/mol
InChI Key: PFKGYDYIXHGYNX-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate typically involves the condensation of ethyl 4-aminobenzoate with a benzothiophene derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzothiophene core and specific functional groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 4-[1-(3-hydroxy-1-benzothiophen-2-yl)ethylideneamino]benzoate

InChI

InChI=1S/C19H17NO3S/c1-3-23-19(22)13-8-10-14(11-9-13)20-12(2)18-17(21)15-6-4-5-7-16(15)24-18/h4-11,21H,3H2,1-2H3

InChI Key

PFKGYDYIXHGYNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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